3,4-Dihydroimidazo[4,5-b]pyridin-5-one
Overview
Description
3,4-Dihydroimidazo[4,5-b]pyridin-5-one is a chemical compound with the CAS Number: 28279-48-3. It has a molecular weight of 135.13 . The IUPAC name for this compound is 3H-imidazo [4,5-b]pyridin-5-ol .
Synthesis Analysis
A series of 3H-imidazo [4,5-b] pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5N3O/c10-5-2-1-4-6 (9-5)8-3-7-4/h1-3H, (H2,7,8,9,10) . This indicates the presence of 6 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Chemical Reactions Analysis
The compound has been used in the synthesis of selective mTOR inhibitors . The reaction of the compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Physical and Chemical Properties Analysis
The compound has a boiling point of 593.1±50.0C at 760 mmHg and a melting point of 311-313C . It is a solid at room temperature .Mechanism of Action
Target of Action
The primary targets of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one are the Janus Kinases (JAKs) . These kinases play a crucial role in the signal transduction of a variety of cytokines and growth factors, which are important for cell growth, survival, development, and differentiation .
Mode of Action
This compound interacts with its targets, the JAKs, by inhibiting their activities . This inhibition disrupts the signal transduction of cytokines and growth factors, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of JAKs affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .
Pharmacokinetics
It is known that the compound exhibits favorable metabolic stability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability are yet to be determined.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of JAKs. This leads to a disruption in the JAK-STAT signaling pathway, affecting cellular processes such as cell growth, survival, development, and differentiation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, which 3,4-Dihydroimidazo[4,5-b]pyridin-5-one is a part of, have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds have been found to inhibit certain enzymes and pathways. For instance, some imidazole derivatives have been found to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), showing potential as anticancer therapeutics .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and pathways, suggesting that this compound may also be involved in complex metabolic interactions .
Properties
IUPAC Name |
1,4-dihydroimidazo[4,5-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIHRQBDCJLDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618261 | |
Record name | 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-48-3 | |
Record name | 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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